molecular formula C10H19NO2 B1470128 Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate CAS No. 1537663-33-4

Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate

Cat. No.: B1470128
CAS No.: 1537663-33-4
M. Wt: 185.26 g/mol
InChI Key: OKQBFFRNDOOTAA-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate: is an organic compound with the molecular formula C12H23NO2 This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a dimethylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate typically involves the reaction of cyclopropylmethylamine with 2,2-dimethylpropanoic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions where the amino group or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in the development of new drugs or as a tool for studying biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its unique structure may contribute to the development of drugs with specific biological activities.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

  • Methyl 3-[(cyclopropylmethyl)amino]-2-methylpropanoate
  • Methyl 3-amino-2-(cyclopropylmethyl)propanoate

Comparison: Compared to similar compounds, Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate moiety This structural feature may confer specific chemical and biological properties, making it distinct from other related compounds

Properties

IUPAC Name

methyl 3-(cyclopropylmethylamino)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQBFFRNDOOTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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